ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851947-63-2
Cat. No.: VC6500753
Molecular Formula: C29H23N3O4S
Molecular Weight: 509.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851947-63-2 |
|---|---|
| Molecular Formula | C29H23N3O4S |
| Molecular Weight | 509.58 |
| IUPAC Name | ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C29H23N3O4S/c1-2-36-29(35)25-22-18-37-27(24(22)28(34)32(31-25)21-16-10-5-11-17-21)30-26(33)23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,23H,2H2,1H3,(H,30,33) |
| Standard InChI Key | IKHLRMSXYQFPDP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The molecular structure of this compound features a thieno[3,4-d]pyridazine ring fused with an ethyl ester and an amide functional group.
Synthesis
The synthesis of ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several key steps:
-
Starting Materials: Thieno[3,4-d]pyridazine derivatives are often used as starting materials.
-
Reaction Conditions: Specific conditions such as temperature control, solvent choice, and catalysts are crucial to optimize yield and purity.
-
Analytical Techniques: Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used to monitor the progress and purity of the reactions.
Potential Applications
-
Medicinal Chemistry: Compounds with similar structures have shown activity against various biological targets, suggesting potential applications in treating diseases such as cancer or inflammatory conditions.
-
Pharmaceutical Development: These compounds can serve as starting materials for synthesizing other bioactive compounds.
Data Tables
Given the lack of specific data on ethyl 5-(2,2-diphenylacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, we can refer to related compounds for general insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume